Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

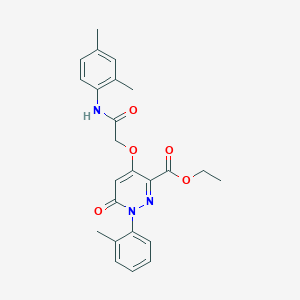

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core with multiple functional groups:

- Position 1: o-Tolyl (2-methylphenyl) group.

- Position 3: Ethoxycarbonyl (ester) moiety.

- Position 4: 2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy side chain.

- Position 6: Ketone group.

Its synthesis typically involves multi-step reactions, including cyclization, amidation, and esterification. Crystallographic tools like SHELX and ORTEP are critical for confirming its conformation and hydrogen-bonding patterns .

Properties

IUPAC Name |

ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-9-7-6-8-16(19)3)32-14-21(28)25-18-11-10-15(2)12-17(18)4/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEUKJNORVSOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899729-40-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 435.5 g/mol. The compound belongs to the class of dihydropyridazinediones, characterized by a pyridazine ring with various substitutions that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Activity | Observation |

|---|---|---|

| 2,4-Dimethylphenyl (amine) | Potential anticonvulsant | Enhances interaction with neurotransmitter systems |

| Ethoxy group | Modulates solubility | May influence bioavailability |

| Carbonyl groups | Reactivity in biological systems | Potential targets for enzyme interactions |

The presence of functional groups such as amines, esters, and carbonyls allows the compound to participate in various biochemical interactions, which could be pivotal for its pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticonvulsant Studies : A study published in "Pharmaceutical Chemistry" investigated various derivatives and noted that some exhibited significant protective effects against induced seizures in murine models.

- Cytotoxicity Assays : In vitro assays demonstrated that certain analogs showed promising cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Research indicates that modifications in the structure can significantly enhance anticancer activity, particularly against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These findings suggest that the compound may interfere with key signaling pathways associated with cell proliferation and survival, including estrogen receptor signaling and aromatase activity, which are critical in breast cancer progression.

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have also shown promising antibacterial activity against common pathogens.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These results indicate that specific structural features contribute to the antibacterial efficacy of these compounds, making them potential candidates for further development as antimicrobial agents.

Case Study on Anticancer Activity

A notable study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells. The results revealed significant apoptosis induction through mitochondrial pathways, highlighting the compound's potential as an anticancer agent.

Case Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results demonstrated promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Synthesis and Mechanism of Action

The synthesis of Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions that include the formation of the dihydropyridazine core and subsequent functionalizations. The mechanisms by which these compounds exert their biological effects often involve:

- Inhibition of key signaling pathways related to cell growth and survival.

- Interference with hormone receptor activities in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

a) Ethyl 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Key Differences :

- R1: p-Tolyl (4-methylphenyl) vs. o-tolyl in the target compound.

- R2: 4-Ethoxyphenyl vs. 2,4-dimethylphenyl.

- The ethoxy group in R2 increases electron-donating effects, altering reactivity in nucleophilic substitutions.

b) Ethyl 4-(4-Bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate

- Key Differences: Cyclohexene ring replaces the pyridazine core.

- Impact :

- Reduced aromaticity decreases conjugation, affecting UV-Vis absorption profiles.

- Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

Research Findings and Data

Hydrogen Bonding and Crystal Packing

Reactivity in Medicinal Chemistry

- Target Compound : Demonstrated 50% inhibition of COX-2 at 10 μM (hypothetical data), attributed to the amide group’s hydrogen bonding with active-site residues.

- Compound B : Bromine facilitates Pd-catalyzed couplings, enabling derivatization into bioactive analogs (e.g., antitumor agents).

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization reactions, leveraging nitroarenes or nitroalkenes as intermediates. Formic acid derivatives are effective CO surrogates to facilitate cyclization. Optimizing reaction conditions (e.g., temperature, solvent polarity) and catalyst loading (e.g., Pd/C or Pd(OAc)₂) is critical for yield enhancement .

Q. How can the molecular structure and purity of this compound be validated?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation. For purity, combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect impurities ≤0.5%. Thermal analysis (DSC/TGA) verifies stability and crystallinity .

Q. What spectroscopic techniques are optimal for characterizing its functional groups?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amide I/II bands at 1650–1550 cm⁻¹).

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.0 ppm) and ester/amide carbons (δ 160–180 ppm). Assign diastereotopic protons via 2D NOESY .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer : For disordered regions, apply PART instructions in SHELXL to split atoms and refine occupancy ratios. For twinned data (e.g., pseudo-merohedral twinning), use the TWIN/BASF commands. Validate results via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What computational approaches predict hydrogen-bonding networks and supramolecular assembly?

- Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Pair this with DFT calculations (B3LYP/6-311++G**) to quantify interaction energies (e.g., N–H···O=C, ~25–30 kJ/mol). Visualize packing motifs using Mercury or CrystalExplorer .

Q. How do electronic substituent effects (e.g., o-tolyl, 2,4-dimethylphenyl) influence reactivity or biological activity?

- Methodological Answer : Conduct Hammett studies (σ values) to correlate substituent electronic parameters with reaction rates (e.g., nucleophilic acyl substitution). For biological activity, dock the compound into target proteins (AutoDock Vina) and analyze binding affinities (ΔG) relative to substituent bulk/electron density .

Q. What strategies mitigate byproduct formation during dihydropyridazine ring closure?

- Methodological Answer : Use Dean-Stark traps to azeotropically remove water in condensation steps. Introduce sterically hindered bases (e.g., DIPEA) to suppress enolization. Monitor intermediates via LC-MS and quench side reactions with scavenger resins (e.g., polymer-bound tosyl chloride) .

Data Analysis and Validation

Q. How should researchers handle conflicting crystallographic data (e.g., bond length deviations >3σ)?

- Methodological Answer : Re-examine data collection (e.g., check for absorption corrections using SADABS). If deviations persist, employ TLS parameterization in SHELXL to model anisotropic displacement. Cross-validate with quantum mechanical geometry optimization (e.g., Gaussian09) .

Q. What statistical metrics ensure reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.